molecular formula C7H14FNO B1406429 (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol CAS No. 1443983-91-2

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol

Cat. No. B1406429
M. Wt: 147.19 g/mol
InChI Key: LOQGBTUFVBMCTA-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “R” denotes the configuration of the chiral center in the molecule .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, a fluoromethyl group, and an ethanol group. The presence of these functional groups will influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrolidine ring might undergo reactions like N-alkylation. The fluoromethyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethanol group could increase its solubility in polar solvents .

Scientific Research Applications

  • Chiral Ligands and Asymmetric Synthesis :

    • (R)-2-chloro-1-(pyridin-3-yl)ethanol, a compound related to (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol, was used for the kinetic resolution of beta(3)-adrenergic receptor ligands (Perrone et al., 2006).
    • In asymmetric additions of dialkylmagnesium to aldehydes, the related compound (2S, 2′S)-2-hydroxymethyl-1-[(1-methylpyrrolidin-2-yl)methyl]pyrrolidine served as a chiral ligand, yielding optically active alcohols (Sato et al., 1978).
  • Chemical Synthesis and Polymer Science :

    • 2-(Pyridin-2-yl)ethanol, a structurally similar compound, was used as a protecting group for carboxylic acids in polymer chemistry. Its stability under various conditions and its ability to be removed either chemically or thermally make it valuable in the synthesis of polymers (Elladiou & Patrickios, 2012).
  • Catalysis and Organic Transformations :

    • The heterogeneous catalytic hydrogenation of 1-methyl-2-pyrrole ethanol, which is related to (R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol, was found to be an important process in producing valuable pharmaceutical intermediates (Hegedu˝s et al., 1996).
  • Material Science and Sensing Applications :

    • A compound synthesized from 1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol was shown to be an efficient and selective chemosensor for Eu3+ ions, applicable in environmental and medicinal detection (Qiu, 2012).
  • Pharmacology and Medicinal Chemistry :

    • The spatial arrangement of stereoisomers, such as in trapencaine which involves a pyrrolidin-1-yl group, significantly influences the pharmacodynamic properties of drugs. This highlights the importance of stereochemistry in drug development (Nosál'ová et al., 2003).
  • Fluorescence and Spectroscopy :

    • A chemosensor comprising a pyridin-2-yl)methylamino)ethanol group showed remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution, demonstrating potential applications in monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be interesting to explore its reactivity, potential uses in synthesis, or biological activity .

properties

IUPAC Name

2-[(3R)-3-(fluoromethyl)pyrrolidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQGBTUFVBMCTA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CF)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol
Reactant of Route 3
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol
Reactant of Route 4
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol
Reactant of Route 5
Reactant of Route 5
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol
Reactant of Route 6
(R)-2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.